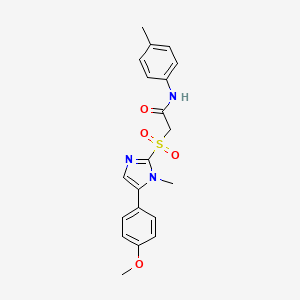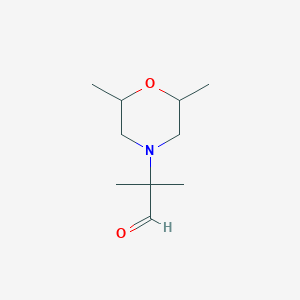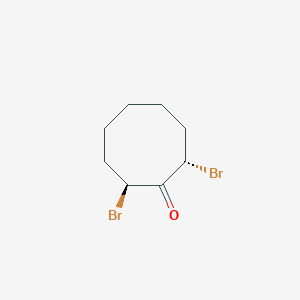
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(thiophen-2-yl)acetamide, commonly known as IQ-1S, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. IQ-1S is a small molecule inhibitor of the Wnt/β-catenin signaling pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Rearrangements
One significant area of research involves the chemical synthesis and structural rearrangements of compounds related to N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(thiophen-2-yl)acetamide. For instance, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates has been explored, leading to the formation of novel compounds through high-yield processes. These compounds undergo rearrangement under specific conditions to produce structurally novel heterocycles, highlighting the chemical versatility and potential for creating diverse derivatives (Klásek, Lyčka, Mikšík, & Růžička, 2010).
Spatial Orientation and Coordination Chemistry
Another focus is on the spatial orientation of amide derivatives and their anion coordination capabilities. Research in this domain examines how different spatial orientations of such compounds affect their chemical behavior and interactions, particularly in the formation of salt molecules and channel-like structures through weak interactions. These findings contribute to understanding the molecular assembly and potential applications in coordination chemistry (Kalita & Baruah, 2010).
Anticancer and Antimicrobial Activities
The exploration of biological activities, particularly anticancer and antimicrobial effects, represents a critical area of application. Studies on compounds structurally similar or relevant to N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(thiophen-2-yl)acetamide have shown significant biological activities. For instance, novel derivatives have been synthesized and evaluated for their cytotoxicity and anticancer activities against various cancer cell lines, demonstrating the potential therapeutic applications of these compounds (Kovalenko et al., 2012). Additionally, the antibacterial activity of synthesized compounds has been investigated, offering insights into their potential use as antimicrobial agents (Gullapelli, Thupurani, & Brahmeshwari, 2014).
Fluorescent Sensing
Research also extends to the development of fluorescent sensors, where derivatives of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(thiophen-2-yl)acetamide have been employed. These compounds exhibit selective fluorescence enhancement in the presence of specific metal ions, demonstrating their utility in the selective detection and differentiation of ions such as cadmium from zinc. This application is crucial in environmental monitoring and biochemical assays, where selective and sensitive detection of ions is required (Zhou et al., 2012).
Propiedades
IUPAC Name |
N-(2-imidazol-1-ylquinolin-8-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c23-17(11-14-4-2-10-24-14)20-15-5-1-3-13-6-7-16(21-18(13)15)22-9-8-19-12-22/h1-10,12H,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHYLEKRNMBGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CC3=CC=CS3)N=C(C=C2)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(thiophen-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

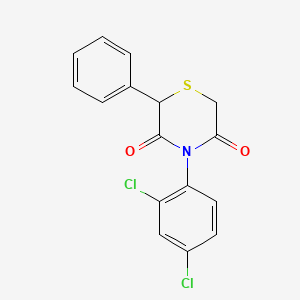
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2421619.png)
![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2421620.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,2-dimethylpropanamide](/img/structure/B2421624.png)
![2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2421626.png)
![1-{[3-(4-Fluorophenyl)-2-mercapto-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2421627.png)
![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid](/img/structure/B2421631.png)
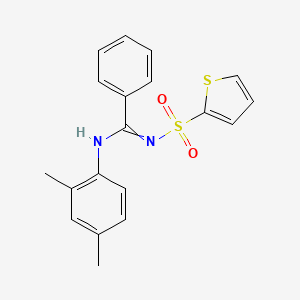
![2-[4-(4-Fluorophenyl)pyrazol-1-yl]-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2421634.png)
